2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid typically involves the following steps:
Formation of Pyrazolone Derivative: The starting materials include pyridine-3-carbaldehyde and hydrazine hydrate. These react under acidic conditions to form the pyrazolone derivative.
Formylation Reaction: The pyrazolone derivative undergoes formylation using formic acid or formylating agents like ethyl formate to introduce the formyl group at the 4-position.
Acetylation: The final step involves acetylation using acetic anhydride or acetyl chloride to introduce the acetic acid moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazolyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, aqueous conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous ether.
Substitution: Nucleophiles such as amines, alcohols, or halides, in the presence of a base.
Major Products Formed:
Oxidation: 2-(4-carboxy-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid.
Reduction: 2-(4-hydroxymethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid.
Substitution: Various substituted pyrazolyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a ligand for metal ions, potentially useful in bioinorganic chemistry studies.
Medicine: The compound could be explored for its biological activity, such as potential antimicrobial or anticancer properties.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid exerts its effects depends on its specific application. For example, if used as an antimicrobial agent, it may interact with microbial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid
2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid
2-(4-formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid
Uniqueness: 2-(4-Formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid is unique due to its specific substitution pattern on the pyrazolyl ring, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(4-formyl-3-pyridin-3-ylpyrazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-7-9-5-14(6-10(16)17)13-11(9)8-2-1-3-12-4-8/h1-5,7H,6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOLMWZVZFINTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2C=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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